molecular formula C11H7BrN2O3 B1523528 3-Bromo-5-(2-nitrophenoxy)pyridine CAS No. 883106-33-0

3-Bromo-5-(2-nitrophenoxy)pyridine

Cat. No.: B1523528
CAS No.: 883106-33-0
M. Wt: 295.09 g/mol
InChI Key: SJSDNXNVBSVHAB-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 2-nitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Bromo-5-hydroxypyridine+2-NitrophenolBase, RefluxThis compound\text{3-Bromo-5-hydroxypyridine} + \text{2-Nitrophenol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Bromo-5-hydroxypyridine+2-NitrophenolBase, Reflux​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 3-Bromo-5-(2-aminophenoxy)pyridine.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

3-Bromo-5-(2-nitrophenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules.

Comparison with Similar Compounds

    3-Bromo-5-(2-aminophenoxy)pyridine: A reduction product of 3-Bromo-5-(2-nitrophenoxy)pyridine.

    3-Bromo-5-(2-methoxyphenoxy)pyridine: A derivative with a methoxy group instead of a nitro group.

    3-Bromo-5-(2-chlorophenoxy)pyridine: A compound with a chlorine atom replacing the nitro group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5-(2-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-9(7-13-6-8)17-11-4-2-1-3-10(11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSDNXNVBSVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694803
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-33-0
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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